![molecular formula C₁₁H₁₆N₄O₅ B1146191 2',3'-Isopropylidene Ribavirin CAS No. 52663-90-8](/img/structure/B1146191.png)
2',3'-Isopropylidene Ribavirin
Overview
Description
2’,3’-Isopropylidene Ribavirin is a derivative of Ribavirin, a well-known antiviral compound. It is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions of the ribose moiety. The molecular formula of 2’,3’-Isopropylidene Ribavirin is C11H16N4O5, and it has a molecular weight of 284.27 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
2’,3’-Isopropylidene Ribavirin can be synthesized through several routes. One common method involves the reaction of Ribavirin with 2,2-Dimethoxypropane in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified through crystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2’,3’-Isopropylidene Ribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Huisgen 1,3-dipolar cycloaddition, where the compound reacts with azides to form 1,2,3-triazoles . Common reagents used in these reactions include indium(0) for alkynylation and various catalysts for cycloaddition. The major products formed from these reactions are often triazole derivatives, which have significant biological activity.
Scientific Research Applications
Pharmacological Properties
Mechanism of Action:
2',3'-Isopropylidene Ribavirin acts as a prodrug that is phosphorylated intracellularly to its active forms, ribavirin monophosphate, diphosphate, and triphosphate. These phosphorylated derivatives inhibit viral replication by interfering with viral RNA synthesis and inhibiting inosine monophosphate dehydrogenase, which is crucial for guanine nucleotide synthesis. This mechanism makes it effective against a range of RNA and DNA viruses.
Clinical Applications
Broad-Spectrum Antiviral Activity:
The compound has demonstrated efficacy against several viral infections:
- Influenza Viruses: Effective in treating both influenza A and B.
- Hepatitis Viruses: Used in combination therapies for hepatitis C, enhancing the efficacy of direct-acting antivirals.
- Respiratory Syncytial Virus (RSV): Administered via aerosol for severe RSV infections in infants.
- Lassa Fever: Documented cases show successful treatment outcomes when combined with other therapeutic agents.
Case Studies
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Lassa Fever Treatment:
Two patients in Nigeria with complicated Lassa fever were treated with ribavirin and dexamethasone. Both patients showed significant clinical improvement, with negative PCR results for Lassa virus after treatment. This highlights the potential of this compound in managing severe viral infections when combined with anti-inflammatory agents . -
Hepatitis C Treatment:
In a study involving genotype 2/3 hepatitis C patients, adherence to treatment regimens that included ribavirin was significantly improved through patient education. The study reported an increase in sustained virological response rates among those educated about their treatment .
Comparative Efficacy
Mechanism of Action
The mechanism of action of 2’,3’-Isopropylidene Ribavirin is similar to that of Ribavirin. It acts as a nucleoside analog, interfering with the synthesis of viral RNA. The compound is metabolized into its active form, which inhibits viral RNA polymerase, leading to the termination of viral replication . It also has immunomodulatory effects, promoting the production of antiviral cytokines and enhancing the immune response .
Comparison with Similar Compounds
2’,3’-Isopropylidene Ribavirin is unique due to the presence of the isopropylidene group, which enhances its stability and bioavailability. Similar compounds include Ribavirin, 2’,3’-Isopropylidene α-Ribavirin, and various triazole derivatives . Compared to these compounds, 2’,3’-Isopropylidene Ribavirin has shown improved antiviral activity and reduced cytotoxicity, making it a promising candidate for further research and development .
Biological Activity
2',3'-Isopropylidene Ribavirin (CAS No. 52663-90-8) is a derivative of the well-known antiviral compound Ribavirin. It is characterized by the addition of an isopropylidene group at the 2' and 3' positions of the ribose moiety, which enhances its stability and bioavailability. This compound has garnered attention due to its potential antiviral properties and mechanisms of action similar to its parent compound.
- Molecular Formula : C11H16N4O5
- Molecular Weight : 284.27 g/mol
- IUPAC Name : 1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide
The biological activity of this compound primarily involves its role as a nucleoside analog. It interferes with viral RNA synthesis by being incorporated into viral RNA, leading to termination of replication. The compound is metabolized to its active form, which inhibits viral RNA polymerase activity. This mechanism is crucial in combating various RNA viruses.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties comparable to those of Ribavirin. It has been shown to inhibit the replication of several RNA viruses through various mechanisms:
- Direct Inhibition : The compound directly inhibits viral polymerases.
- Induction of Mutagenesis : By incorporating into viral RNA, it increases mutation rates leading to viral extinction.
- Immunomodulatory Effects : It modulates immune responses, enhancing the host's ability to combat infections.
Table 1: Comparison of Antiviral Activities
Case Studies
Several studies have highlighted the efficacy of this compound against specific viral infections:
- HCV Infection : A study demonstrated that this compound effectively reduced HCV replication in vitro by inhibiting the viral polymerase and inducing mutagenesis in the viral genome .
- Influenza Virus : Research indicated that treatment with this compound resulted in decreased viral load and improved immune response in infected animal models.
- Measles Virus : The compound has shown potential in reducing measles virus titers in vitro, suggesting a broad-spectrum antiviral capability .
Properties
IUPAC Name |
1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17)/t5-,6+,7?,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYNBSWGHNOGJ-VTUMKUEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC(=N3)C(=O)N)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732434 | |
Record name | 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-90-8 | |
Record name | 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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